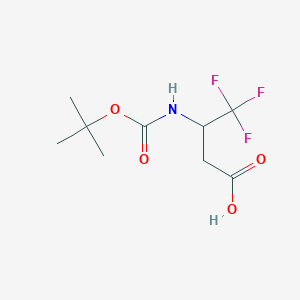

(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-amino acids are a type of protected amino acids widely used in peptide synthesis. The Boc group (tert-butyloxycarbonyl) protects the amino group, preventing it from unwanted side reactions. Trifluorobutyric acid is a type of carboxylic acid with three fluorine atoms attached to the third carbon atom .

Synthesis Analysis

The synthesis of Boc-amino acids generally involves the reaction of an amino acid with di-tert-butyl dicarbonate in an appropriate solvent . The synthesis of trifluorobutyric acid or its derivatives might involve fluorination of a precursor molecule .Molecular Structure Analysis

The molecular structure of “(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid” would consist of a Boc-protected amino group, a carboxylic acid group, and a butyric acid backbone with three fluorine atoms attached to the third carbon .Chemical Reactions Analysis

The chemical reactions involving Boc-amino acids usually involve peptide coupling reactions, where the carboxylic acid group of one amino acid reacts with the amino group of another . The Boc group can be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, Boc-amino acids are generally solid at room temperature, and they are soluble in organic solvents . The properties of trifluorobutyric acid or its derivatives would depend on the specific compound .Aplicaciones Científicas De Investigación

Acid-Base Chemistry Education

The compound’s relevance in acid-base reactions makes it a valuable tool in chemistry education . Understanding acid-base reactions is crucial for success in chemistry courses and is relevant to careers outside of chemistry . The compound can be used to develop educational applications that support instruction and learning, helping students grasp the underlying concepts of acid-base reactions, such as pKa values and resonance .

History and Nature of Science Instruction

This compound can also be utilized to teach the history and nature of science . It serves as an example to illustrate the development of acid-base theories and the evolution of scientific understanding . This approach can help students appreciate the historical context and the scientific process, enhancing their comprehension of acid-base processes in daily life, socio-scientific issues, and curriculum requirements .

Nucleic Acid Research

In the field of nucleic acid research , this compound’s properties can be exploited for gene regulation, drug delivery, and targeted therapy applications. Its molecular recognition ability, programmability, and ease of synthesis make it a versatile tool in biosensing and nucleic acid-based therapies .

Organic Synthesis

The tert-butyloxycarbonyl (Boc) group in the compound is widely used in organic synthesis to protect amino acids during peptide synthesis. The Boc group can be easily removed under mild acidic conditions, making it ideal for synthesizing complex peptides and proteins without altering the amino acid sequence .

Peptide Synthesis

This compound is particularly useful in peptide synthesis . The Boc-protected amino acid can be incorporated into ionic liquids to facilitate dipeptide synthesis. These ionic liquids serve as starting materials in peptide synthesis with commonly used coupling reagents, providing a controlled strategy for peptide bond formation .

Material Science

Lastly, in material science , the unique structure of this compound allows for its use in developing new materials with specific properties. It can be used in the synthesis of polymers and other macromolecules that require precise manipulation of functional groups to achieve desired physical and chemical characteristics.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4,4,4-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(4-6(14)15)9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEZKLWJBOJOBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid | |

CAS RN |

1185296-42-7 |

Source

|

| Record name | 3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyrimidine](/img/structure/B1371945.png)